molecular formula C7H5BrN2O3S B12893666 4-Bromobenzo[d]oxazole-2-sulfonamide

4-Bromobenzo[d]oxazole-2-sulfonamide

Cat. No.: B12893666
M. Wt: 277.10 g/mol
InChI Key: DFCJLOIESURBCW-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-Bromobenzo[d]oxazole-2-sulfonamide typically involves the reaction of 2-aminophenol with bromine and sulfonamide reagents. One common method includes the following steps:

    Bromination: 2-Aminophenol is treated with bromine to introduce the bromine atom at the desired position.

    Cyclization: The brominated intermediate undergoes cyclization to form the benzoxazole ring.

Industrial production methods often employ similar synthetic routes but may use different catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

4-Bromobenzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromobenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

4-Bromobenzo[d]oxazole-2-sulfonamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C7H5BrN2O3S

Molecular Weight

277.10 g/mol

IUPAC Name

4-bromo-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C7H5BrN2O3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H,(H2,9,11,12)

InChI Key

DFCJLOIESURBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)S(=O)(=O)N

Origin of Product

United States

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